Regioisomeric Differentiation Defines Key Intermediate Utility vs. 5-Nitro Isomer
The 6-nitro substitution pattern of the target compound (CAS 1027356-55-3) is a critical pharmacophoric feature that distinguishes it from its 5-nitro regioisomer (2-Bromo-4-tert-butyl-5-nitroaniline, CAS 873055-28-8). While both share the same molecular weight (273.13 g/mol) and elemental formula, the target compound is specifically disclosed as an intermediate in patent literature for synthesizing HCV inhibitors, indicating its specific regiochemistry is essential for downstream coupling reactions to yield active pharmaceutical ingredients . The 5-nitro isomer is not associated with HCV patent applications, underscoring that the regioisomeric position is not a trivial difference but a determinant of final product identity and biological activity .
| Evidence Dimension | Regioisomeric Identity and Downstream Utility |
|---|---|
| Target Compound Data | 2-bromo-4-(tert-butyl)-6-nitroaniline (CAS 1027356-55-3), identified as HCV inhibitor intermediate |
| Comparator Or Baseline | 2-Bromo-4-tert-butyl-5-nitroaniline (CAS 873055-28-8), not associated with HCV patent applications |
| Quantified Difference | Qualitative and functional: Regioisomeric difference (6-nitro vs. 5-nitro) determines participation in specific patent-protected synthetic routes. The 6-nitro isomer's specific three-dimensional arrangement enables the formation of desired pharmacophores, whereas the 5-nitro isomer would lead to a different regioisomeric product. |
| Conditions | Patent-based intermediate utility; specific synthetic route for HCV inhibitor synthesis . |
Why This Matters
Procuring the incorrect regioisomer will result in synthesizing the wrong product, wasting research resources and failing to reproduce patented pharmaceutical intermediates.
